4,4,4-trifluoro-N,2-dimethylbutan-1-amine
Overview
Description
“4,4,4-trifluoro-N,2-dimethylbutan-1-amine” is a chemical compound with the CAS Number: 1955548-98-7 . It is also known as 4,4,4-trifluoro-2,2-dimethylbutan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12F3N.ClH/c1-5(2,4-10)3-6(7,8)9;/h3-4,10H2,1-2H3;1H . This indicates that the molecule consists of a butan-1-amine backbone with three fluorine atoms attached to the fourth carbon atom, and two methyl groups attached to the second carbon atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 191.62 . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthesis Techniques and Mechanisms
The application of 4,4,4-trifluoro-N,2-dimethylbutan-1-amine and related compounds in scientific research spans various synthesis techniques and mechanisms. For instance, oxidative addition of trifluoroacetamide to 2,3-dimethylbuta-1,3-diene leads to the formation of complex organic compounds, showcasing the role of trifluoromethyl groups in enhancing reactivity and facilitating novel synthesis pathways (Astakhova et al., 2017). Additionally, the "safety-catch" principle has been applied to protect sulfonic acids, demonstrating innovative approaches to chemical synthesis and functional group protection (Seeberger et al., 2007).
Material Science and Polymer Chemistry
In material science, the synthesis of novel fluorinated polyimides from diamine derivatives exhibits significant potential for creating materials with unique properties, such as low moisture absorption and low dielectric constants, desirable in electronics and other advanced applications (Chung & Hsiao, 2008). Such research underscores the importance of trifluoromethylated compounds in developing new materials with tailored properties.
Organic Chemistry and Catalysis
In the realm of organic chemistry, studies on the direct synthesis of amides from carboxylic acids and amines using trifluoromethylated compounds as reagents highlight the efficiency and versatility of these compounds in facilitating bond formation without extensive purification steps, offering greener alternatives for amide bond formation (Lanigan et al., 2013).
Analytical Chemistry
In analytical chemistry, the enantiomeric excess determination of α-amino acids by ^19F NMR spectroscopy utilizing complexes derived from trifluoromethylated amines provides a clear example of how these compounds can be instrumental in enhancing analytical methods and facilitating the determination of molecular chirality with high precision (Levrat et al., 2002).
Fluorine Chemistry
Research in fluorine chemistry has explored the reactivity and applications of trifluoromethylated compounds in creating complex fluorinated molecules, which are crucial in pharmaceuticals, agrochemicals, and material science due to their unique chemical properties (Furin et al., 2000). This highlights the ongoing interest in trifluoromethylated compounds for their versatile applications across different fields of chemistry.
Safety and Hazards
Properties
IUPAC Name |
4,4,4-trifluoro-N,2-dimethylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-5(4-10-2)3-6(7,8)9/h5,10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJJODNZDJOZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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